beta,3-Dinitrostyrene

Overview

Description

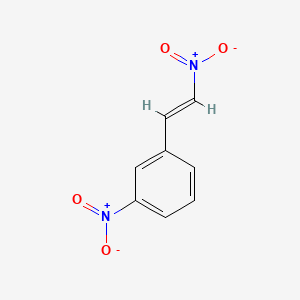

beta,3-Dinitrostyrene: is an organic compound with the molecular formula C₈H₆N₂O₄ . It is a derivative of nitrobenzene, characterized by the presence of a nitrovinyl group at the meta position relative to the nitro group on the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,3-Dinitrostyrene typically involves the nitration of styrene derivatives. One common method is the nitration of β-nitrostyrene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: beta,3-Dinitrostyrene undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form nitroacetophenone derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming electrophiles to the meta position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products:

Oxidation: Nitroacetophenone derivatives.

Reduction: m-(2-Aminovinyl)aminobenzene.

Substitution: m-Bromo-(2-nitrovinyl)nitrobenzene.

Scientific Research Applications

Chemistry: beta,3-Dinitrostyrene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .

Biology and Medicine: In biological research, this compound derivatives have been studied for their potential as quorum sensing inhibitors. These compounds can inhibit biofilm formation and reduce virulence factors in pathogenic bacteria, making them potential candidates for antimicrobial therapies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of beta,3-Dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. In the case of quorum sensing inhibition, this compound binds to quorum sensing receptors, preventing the activation of genes involved in biofilm formation and virulence .

Comparison with Similar Compounds

β-Nitrostyrene: Similar in structure but lacks the additional nitro group on the benzene ring.

m-Nitrostyrene: Similar but with a different substitution pattern on the benzene ring.

Nitrobenzene: Lacks the nitrovinyl group and has different chemical properties.

Uniqueness: beta,3-Dinitrostyrene is unique due to the presence of both nitro and nitrovinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and to exhibit specific biological effects not seen in its simpler analogs .

Biological Activity

Beta,3-Dinitrostyrene is a member of the beta-nitrostyrene family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a dinitro group at the 3-position of the styrene backbone. This structural modification significantly influences its reactivity and biological activity. The presence of nitro groups is known to enhance electron-withdrawing properties, impacting the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that beta-nitrostyrene derivatives, including this compound, exhibit antimicrobial properties. A study found that various beta-nitrostyrene compounds showed activity against a range of bacterial strains. For instance:

- Activity Comparison : Beta-nitrostyrene compounds displayed lower antibacterial activity compared to their beta-methyl-beta-nitrostyrene analogues.

- Specific Strains : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Beta-Nitrostyrene Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Beta-methyl-beta-nitrostyrene | Enterococcus faecalis | High |

| 3-Hydroxy-4-methoxy-beta-methyl | Enterococcus faecium | Low |

Anticancer Properties

This compound and its derivatives have been investigated for their potential anticancer effects. Studies have shown that these compounds can suppress cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer effects are attributed to the disruption of tubulin polymerization and inhibition of specific signaling pathways. For example, 3,4-methylenedioxy-beta-nitrostyrene was found to inhibit β1 integrin and surface protein disulfide isomerase, leading to reduced adhesion and migration of breast cancer cells .

- Case Study : In a study focused on colorectal cancer cells, a derivative known as CYT-Rx20 (3’-hydroxy-4’-methoxy-beta-methyl-beta-nitrostyrene) was synthesized and demonstrated significant anticancer activity by inducing apoptosis .

Table 2: Anticancer Activity of Beta-Nitrostyrene Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| CYT-Rx20 | Colorectal Cancer | Induces apoptosis |

| 3,4-Methylenedioxy-beta-nitrostyrene | Breast Cancer | Inhibits cell adhesion |

| NTS1 | Various Tumors | Promotes cytochrome c release |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, beta-nitrostyrene compounds have shown potential anti-inflammatory effects. These compounds can inhibit the activation of inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Properties

IUPAC Name |

1-nitro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGXQQUPVDQEE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879315 | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34441-47-9, 882-26-8 | |

| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, m,beta-dinitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.